Tetradecyl 2,4-dichlorobenzoate
CAS No.: 820238-91-3
Cat. No.: VC16803598
Molecular Formula: C21H32Cl2O2
Molecular Weight: 387.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 820238-91-3 |
|---|---|
| Molecular Formula | C21H32Cl2O2 |
| Molecular Weight | 387.4 g/mol |
| IUPAC Name | tetradecyl 2,4-dichlorobenzoate |
| Standard InChI | InChI=1S/C21H32Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25-21(24)19-15-14-18(22)17-20(19)23/h14-15,17H,2-13,16H2,1H3 |
| Standard InChI Key | IHZQANZEKKBLED-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCOC(=O)C1=C(C=C(C=C1)Cl)Cl |
Introduction
Synthesis and Applications
The synthesis of tetradecyl 2,4-dichlorobenzoate would typically involve the esterification of 2,4-dichlorobenzoic acid with tetradecanol. This process can be facilitated by using a catalyst such as sulfuric acid or an acid chloride method. The applications of this compound are not well-documented, but esters of this nature are often used in pharmaceuticals, cosmetics, or as intermediates in chemical synthesis.
2,4-Dichlorobenzoic Acid
2,4-Dichlorobenzoic acid is a precursor to tetradecyl 2,4-dichlorobenzoate. It is a chlorobenzoic acid with a molecular formula of C7H4Cl2O2 and is used in various chemical syntheses, including the production of pesticides and pharmaceuticals .
Tetradecyl 2-Chloroacetate
Tetradecyl 2-chloroacetate is another related compound, with a molecular formula of C16H31ClO2. It is used in various chemical applications and has been studied for its properties and potential uses .
Safety and Handling
While specific safety data for tetradecyl 2,4-dichlorobenzoate is not available, compounds with similar structures can pose risks such as skin and eye irritation. Handling should be done with caution, using protective equipment and following standard laboratory safety protocols.
Data Table: Comparison of Related Compounds
Note: The molecular weight of tetradecyl 2,4-dichlorobenzoate is estimated based on its molecular formula and has not been confirmed through specific literature.
Given the lack of detailed information on tetradecyl 2,4-dichlorobenzoate, this article highlights the need for further research into its properties and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume